Beclabuvir
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H45N5O5S/c1-38(2)47(44,45)37-34(42)23-10-14-28-31(16-23)40-21-36(35(43)41-24-11-12-25(41)20-39(3)19-24)18-30(36)29-17-26(46-4)13-15-27(29)33(40)32(28)22-8-6-5-7-9-22/h10,13-17,22,24-25,30H,5-9,11-12,18-21H2,1-4H3,(H,37,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTTKEBYSXUCBSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)N2C(=O)C34CC3C5=C(C=CC(=C5)OC)C6=C(C7=C(N6C4)C=C(C=C7)C(=O)NS(=O)(=O)N(C)C)C8CCCCC8 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H45N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Beclabuvir: Discovery and Early Development History
Genesis and Iterative Discovery Process of Beclabuvir
The journey to this compound's discovery was an iterative process, driven by extensive structure-activity relationship (SAR) studies. These investigations were initially focused on optimizing a novel class of indolobenzazepines. Through successive cycles of analog design, researchers systematically addressed off-target liabilities and refined the physicochemical profiles of lead compounds, ultimately leading to the identification of this compound. nih.govresearchgate.netdokumen.pub
Strategic Shifts in Lead Compound Development
A pivotal moment in this compound's development involved a strategic decision to pivot away from a highly potent but physiochemically challenging series of indolobenzazepines. nih.govresearchgate.netdokumen.pub Researchers opted to pursue a series with a lower molecular weight and initial potency, recognizing that this alternative presented a more tractable path for further optimization and ultimately, the realization of the program's goals. nih.govresearchgate.netdokumen.pub This iterative approach to lead optimization is fundamental in drug development, focusing on refining compounds to enhance their therapeutic efficacy, improve selectivity for the intended target, optimize pharmacokinetic properties, and mitigate potential toxicity. pion-inc.comsygnaturediscovery.com
Identification of this compound from Alkyl-Bridged Piperazine (B1678402) Carboxamides
Following the strategic shifts and continuous optimization efforts, a class of alkyl-bridged piperazine carboxamides emerged as particularly promising. nih.govresearchgate.netdokumen.pubacs.orgspringerprofessional.deresearchgate.net From this series, this compound, also known by its development code BMS-791325, was identified. nih.govresearchgate.netdokumen.pubacs.orgresearchgate.netresearchgate.net Its selection for clinical evaluation was based on its superior antiviral activity, and favorable pharmacokinetic properties. nih.govresearchgate.netdokumen.pubacs.orgresearchgate.net this compound functions as an allosteric inhibitor, specifically binding to thumb site 1 of the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting the enzyme's function. researchgate.netcenmed.comwikipedia.orgresearchgate.net
Role of Multidisciplinary Teams in this compound Discovery
The successful discovery of this compound was a testament to the collaborative efforts of a large multidisciplinary team at Bristol-Myers Squibb. nih.gov These teams were specifically tasked with the critical mission of developing effective oral treatments for Hepatitis C virus (HCV) infections. nih.gov Multidisciplinary teams, by their nature, integrate professionals from diverse scientific and technical backgrounds, including chemists, biologists, and pharmacologists. nih.govdokumen.pubsygnaturediscovery.com This collaborative model is essential in complex drug discovery processes, as it allows for a comprehensive approach to problem-solving, leveraging varied expertise to address intricate challenges and optimize research outcomes. digital.gov.autheaccessgroup.comriomed.com
Context of Direct-Acting Antiviral (DAA) Development
The development of this compound took place within a transformative era for Hepatitis C treatment, marked by the rise of Direct-Acting Antivirals (DAAs). nih.govresearchgate.netresearchgate.netresearchgate.netallenpress.commdpi.com Prior to the advent of DAAs, the standard treatment for HCV involved prolonged co-administration of pegylated interferon-α (Peg-IFN) and ribavirin (B1680618) (RBV). This regimen was associated with limited efficacy, particularly for certain genotypes, and significant adverse effects, leading to suboptimal patient outcomes. nih.govresearchgate.netresearchgate.netmdpi.comresearchgate.net
DAAs revolutionized HCV therapy by specifically targeting essential viral proteins crucial for the virus's life cycle. These targets include the NS3/4A protease, the NS5A replication complex protein, and the NS5B RNA-dependent RNA polymerase. nih.govresearchgate.netdokumen.pubresearchgate.netresearchgate.netmdpi.com The strategic development of DAAs was inspired by the success of combination therapies used in HIV-1 treatment, aiming to combine agents with distinct mechanisms of action to effectively suppress viral replication and control the emergence of drug resistance. nih.gov this compound, as a non-nucleoside inhibitor of the HCV NS5B polymerase, represents a key component of this advanced therapeutic strategy. researchgate.netresearchgate.netcenmed.comwikipedia.orgresearchgate.netacs.org
Molecular Mechanism of Action of Beclabuvir
Allosteric Inhibition of RNA-Dependent RNA Polymerase (RdRp)
Beclabuvir is classified as an allosteric inhibitor, meaning it binds to a site on the enzyme distinct from the active catalytic site to induce conformational changes that impede its function. nih.govgutnliver.orgcancer.govmedchemexpress.comcenmed.comconicet.gov.armedkoo.comnih.gov This mechanism differentiates it from nucleoside-based inhibitors that typically target the active site. nih.govmdpi.com
The primary target of this compound is the Hepatitis C virus nonstructural protein 5B (NS5B), which serves as the RNA-dependent RNA polymerase essential for the replication of the viral RNA genome. nih.govcymitquimica.combiosynth.comresearchgate.netgutnliver.orgcancer.govmedchemexpress.comcenmed.com this compound has demonstrated inhibitory activity against recombinant NS5B proteins from various HCV genotypes, including genotypes 1, 3, 4, and 5, with half-maximal inhibitory concentrations (IC₅₀) reported to be less than 28 nM. medchemexpress.comcenmed.commedkoo.com
Table 1: this compound's Inhibitory Activity Against HCV NS5B Polymerase
| Target | Genotypes Inhibited | IC₅₀ (nM) | Reference |
| Recombinant NS5B | 1, 3, 4, 5 | < 28 | medchemexpress.comcenmed.commedkoo.com |
In cell culture, this compound inhibited the replication of HCV subgenomic replicons from genotypes 1a and 1b with half-maximal effective concentrations (EC₅₀s) of 3 nM and 6 nM, respectively. Similar EC₅₀ values (ranging from 3 to 18 nM) were observed for genotypes 3a, 4a, and 5a. medkoo.com
Table 2: this compound's Efficacy Against HCV Subgenomic Replicons in Cell Culture
| Genotype | EC₅₀ (nM) | Reference |
| 1a | 3 | medkoo.com |
| 1b | 6 | medkoo.com |
| 3a | 3-18 | medkoo.com |
| 4a | 3-18 | medkoo.com |
| 5a | 3-18 | medkoo.com |
This compound specifically binds allosterically to the non-catalytic Thumb Site 1 of the HCV NS5B polymerase. nih.govcancer.govmedchemexpress.comcenmed.comconicet.gov.armedkoo.comdergipark.org.trresearchgate.netmdpi.combiorxiv.orgresearchgate.net Structural analysis reveals that the cinnamate (B1238496) moiety of this compound binds within the thumb domain of the enzyme. nih.gov The cyclohexyl ring component of this compound occupies a compact hydrophobic pocket located near the P495 residue. nih.gov Key interactions include a hydrogen bond formed between the amidic N-H moiety of the proximal carboxamide and Arginine 503 (ARG 503), as well as a salt bridge formed by the terminal carboxylate with Arginine 498 (R498). nih.gov The binding of this compound to this site is associated with a resistance profile involving the P495L mutation in NS5B. nih.gov
Inhibition of RNA Replication Initiation
This compound's mechanism of action includes inhibiting the initiation step of HCV RNA replication. conicet.gov.arresearchgate.netresearchgate.net This inhibition ultimately prevents the formation of active viral replication complexes, which are essential for the propagation of the virus. conicet.gov.arresearchgate.net The HCV RdRp typically initiates replication through a de novo (primer-independent) mechanism, which involves the use of two nucleoside triphosphates (NTPs) rather than a pre-existing primer. mdpi.commdpi.com
Differential Inhibition of De Novo and Primer-Dependent Synthesis
Research has shown that this compound equally inhibits both de novo and primer-dependent RNA synthesis catalyzed by the HCV NS5B polymerase. conicet.gov.arresearchgate.net Notably, this compound demonstrates significantly greater potency in this regard, being 5 to 75 times more potent than previously studied compounds. researchgate.net This broad inhibitory effect on different modes of RNA synthesis contributes to its effectiveness as an antiviral agent.
Structural Basis of NS5B Interaction and Stereochemistry
The structural basis of this compound's interaction with NS5B and its optimal stereochemistry have been elucidated through X-ray co-crystal structures of this compound or related cyclopropyl-fused indolobenzazepine analogs bound to NS5B. nih.govmdpi.comresearchgate.net These studies were crucial in confirming the preferred stereochemistry at the ring junction for optimal antiviral activity and providing molecular details of its mechanism of action. mdpi.comresearchgate.net For instance, productive interactions between the hydrogen atoms of the cyclopropyl (B3062369) motif and NS5B have been observed. nih.gov
Modeling studies comparing the binding modes of different enantiomers (e.g., compounds 42 and 43) within Site I of the thumb domain of NS5B revealed key insights. nih.govresearchgate.net Enantiomers possessing the R configuration at the carboxamide-appended carbons, such as compounds 41 and 43, exhibited a notable enhancement in antiviral activity, approximately five to tenfold, compared to their unsaturated counterparts (e.g., 19 and 20). nih.gov In contrast, the cyclopropyl antipodes (e.g., 40 and 42) showed comparable potency to related indolobenzazepines. nih.gov Specifically, the antipode 43 was found to engage in additional productive contacts, particularly between elements in its morpholine (B109124) moiety and the side-chain methyl group of Threonine 399 (T399) residue, which contributes to its enhanced activity. nih.gov The Protein Data Bank (PDB) ID 4NLD is associated with structural studies detailing this compound's binding to the Thumb Site 1. mdpi.comresearchgate.net
Preclinical Pharmacological and Pharmacodynamic Investigations of Beclabuvir
In Vitro Antiviral Activity Assessments
In vitro evaluations have demonstrated Beclabuvir's potent inhibitory effects on HCV replication across various assays and genotypes.
This compound acts as an allosteric inhibitor, specifically targeting thumb site 1 of the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. mims.comguidetopharmacology.org In recombinant enzyme assays, this compound has shown potent inhibitory activity against NS5B proteins derived from HCV genotypes 1, 3, 4, and 5, with half-maximal inhibitory concentrations (IC50) reported to be less than 28 nM. mims.comguidetopharmacology.org
A notable aspect of this compound's efficacy is its ability to equally inhibit both de novo and primer-dependent RNA synthesis, demonstrating 5 to 75 times greater potency than previously studied compounds. wikipedia.org This positions this compound as a highly effective thumb site 1 inhibitor of genotype 1 (GT-1) NS5B polymerase. wikipedia.orgnih.gov The binding of this compound to NS5B results in a time-dependent inhibition of enzyme activity, thereby preventing the formation of active viral replication complexes. wikipedia.orgnih.gov Further mechanistic studies using NS5B genetic variants, including wild type, L30S, and P495L, have revealed a two-step, slow-binding mechanism for the drug. wikipedia.org Biochemical enzyme assays, particularly those utilizing recombinant wild-type NS5B (genotype 1b, Con1), employed scintillation proximity assay (SPA) beads to detect the inhibition of radiolabeled nucleotide incorporation. nih.gov
In cell culture models, this compound has exhibited potent antiviral activity against HCV. wikipedia.orgnih.govsemanticscholar.org However, observations indicated reduced potency against genotype 2 (GT2) and variable activity against genotype 6 (GT6) viruses. wikipedia.orgnih.gov These studies frequently employed replicon systems, which are human hepatocyte-derived cell lines (e.g., Huh-7) engineered to constitutively express sub-genomic HCV RNA from various genotypes, such as 1b (Con1) and 1a (H77c). nih.gov
The inhibition of viral RNA replication by this compound in these models directly correlated with a decrease in HCV RNA and protein production. nih.gov The reduction in HCV replication was quantitatively assessed by indirectly monitoring HCV NS3 protease activity using a fluorescence resonance energy transfer (FRET) assay. nih.gov Furthermore, the cytotoxicity of this compound in the replicon host cells was evaluated by measuring the fluorescence of Alamar blue dye, an indicator of mitochondrial function and cellular metabolism. nih.gov this compound demonstrated high specificity, with no activity (EC50s > 4 µM) observed against a panel of mammalian viruses, and its cytotoxic concentrations (50%) were more than 3,000-fold higher than its HCV EC50. Resistance substitutions selected by this compound in genotype 1 replicons were primarily mapped to amino acid 495 (P495A/S/L/T) of the NS5B protein.
The following table summarizes this compound's in vitro genotypic activity:
| HCV Genotype | Activity | IC50 (nM) | Notes |
| Genotype 1 | Potent | < 28 | Most effective thumb site 1 inhibitor of GT-1 NS5B polymerase. mims.comguidetopharmacology.orgwikipedia.orgnih.gov |
| Genotype 2 | Weak | N/A | Reduced potency observed. wikipedia.orgnih.govnih.gov |
| Genotype 3 | Potent | < 28 | mims.comguidetopharmacology.org |
| Genotype 4 | Potent | < 28 | mims.comguidetopharmacology.org |
| Genotype 5 | Potent | < 28 | mims.comguidetopharmacology.org |
| Genotype 6 | Variable | N/A | Variable activity observed. wikipedia.orgnih.gov |
Preclinical studies have consistently shown that this compound exhibits additive or synergistic antiviral activity when combined with other agents. It demonstrates such effects with pegylated interferon/ribavirin (B1680618) (pegIFN/RBV). mims.comguidetopharmacology.org Furthermore, this compound shows additive or synergistic activity in two- or three-drug combinations with various direct-acting antivirals (DAAs), including HCV NS3 protease inhibitors, NS5A inhibitors, and/or nucleoside NS5B inhibitors. mims.comguidetopharmacology.org
Specifically, this compound has been observed to have additive or synergistic effects when combined with Daclatasvir (B1663022) (DCV), Asunaprevir (B1667651) (ASV), and human lambda 1 interferon. nih.gov Asunaprevir, for instance, also demonstrated additive or synergistic activity in combination studies with alpha interferon, ribavirin, and/or inhibitors specifically targeting NS5A or NS5B. The combination of this compound with Asunaprevir and Daclatasvir has been particularly effective, achieving very high rates of viral eradication (approximately 90%) in patients infected with HCV genotype 1. mims.comguidetopharmacology.org
Preclinical Pharmacokinetic (PK) Characterization
Preclinical pharmacokinetic characterization of this compound has provided essential data on its absorption, distribution, metabolism, and excretion.
In preclinical models, a clear relationship between this compound dose, systemic exposure, and pharmacodynamic activity has been established. Following administration, a mean plasma half-life of 7-9 hours was observed across various cohorts. Importantly, individual 24-hour plasma levels of this compound consistently exceeded the protein-adjusted EC90 for genotype 1 at all tested doses.
Antiviral activity, as measured by a decline in HCV RNA, was evident across all studied cohorts. A mean HCV RNA decline of approximately 2.5 log10 copies/mL was observed within 24 hours after a single 300-mg dose of this compound. Regarding the emergence of resistance variants, enrichment for such variants was not observed at doses ranging from 100 mg to 600 mg. However, at a higher dose of 900 mg, resistance-associated variants, specifically P495L/S, were detected.
Preclinical In Vivo Efficacy Studies in Animal Models
Efficacy in Animal Infection Models
Preclinical evaluation of antiviral drugs often relies on animal models to assess efficacy in a living system. For hepatitis C virus, natural infection and replication are primarily observed in humans and, to a lesser extent, in chimpanzees wikidata.orgnih.gov. Historically, chimpanzees served as an animal model for HCV studies, though they exhibited an attenuated form of infection characterized by low virus titers and an absence of liver cirrhosis. However, the prohibitive cost and endangered status of chimpanzees have significantly limited their widespread use in research wikidata.org.
The development of "humanized" mouse models has provided a valuable alternative for HCV efficacy studies. These models involve severe combined immunodeficiency (SCID) or irradiated mice that have been engrafted with human liver tissue, allowing them to support HCV infection wikidata.org. Studies utilizing these humanized mouse models have successfully validated the antiviral efficacy of experimental combination therapies, including those incorporating NS3 and NS5B inhibitors. In such investigations, the highest therapeutic doses led to undetectable viral loads in infected animals after just one week of treatment wikidata.org. Specifically, the efficacy of this compound in combination with daclatasvir (DCV) and asunaprevir (ASV) has been analyzed in HCV-infected human hepatocyte chimeric mice researchgate.net.
While this compound has shown promising activity against HCV, its specificity has been highlighted in comparative studies. For instance, despite favorable docking scores in in silico predictions for severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), this compound demonstrated no in vitro inhibitory activity against SARS-CoV-2 at concentrations up to 20 µM wikipedia.org. This indicates a specific antiviral profile primarily directed towards HCV. Recent advancements in animal modeling for HCV include the creation of a modified HCV variant capable of infecting and replicating in mouse liver cells in vitro, a development that required 35 changes in the virus's proteins. This breakthrough aims to facilitate the creation of novel in vivo animal models for HCV research nih.gov.
Advancements in Non-Animal-Based Preclinical Models (e.g., In Silico Methods, Organ-on-a-Chip)
The limitations and ethical considerations associated with traditional animal testing have spurred significant advancements in non-animal-based preclinical models. These "New Approach Methodologies" (NAMs) aim to provide more human-relevant, cost-effective, and efficient alternatives for drug discovery and development mims.commims.commims.com.
In Silico Methods: These involve advanced computational modeling and simulations to predict drug behavior and interactions wikipedia.orgmims.com.
Applications: In silico techniques, including molecular modeling and whole-cell simulations, can predict how existing drugs might treat resistant strains of pathogens and accelerate the identification of potential therapeutic targets wikipedia.org. Artificial intelligence (AI) and machine learning tools are increasingly employed to automate data analysis, extract meaningful information, and build complex networks from diverse data sources, thereby speeding up the target discovery process wikipedia.orgmims.com.
Limitations: While powerful for initial predictions and screening, in silico results require rigorous experimental validation through in vitro and in vivo methodologies wikipedia.org. For example, in silico docking studies had suggested this compound might have activity against SARS-CoV-2 RdRp, but subsequent in vitro screens revealed no significant antiviral effect against the virus, illustrating the need for experimental confirmation of computational predictions wikipedia.orgnih.gov.
Organ-on-a-Chip (OOC) / Microphysiological Systems (MPS): These are microfluidic devices engineered to mimic the physiological functions and structures of human organs on a microscale mims.commims.comamericanelements.comnih.gov.
Mechanism and Advantages: OOCs are lined with living human cells and tissues cultured under dynamic fluid flow, allowing them to recapitulate organ-level physiology and pathophysiology with high fidelity americanelements.com. They offer a more ethical and human-relevant approach to preclinical research, potentially reducing the reliance on animal testing while providing more predictive and translatable results mims.commims.comamericanelements.com. These systems can model complex diseases, study host-microbiome interactions, and even mimic whole-body inter-organ physiology americanelements.com. For instance, Liver-Chips have demonstrated a high predictive value for clinical hepatotoxicity, successfully identifying 9 out of 10 drugs that caused liver toxicity in clinical settings nih.gov.
Regulatory Acceptance: Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), are increasingly embracing NAMs, including OOCs and in silico approaches, as alternatives to traditional animal testing in preclinical safety and efficacy assessments mims.commims.com.
Current Challenges: Despite their significant advancements, OOCs and in silico models are not yet capable of fully representing a complete biological system or the intricate complexities of the human immune system, areas where further research and development are ongoing mims.com.
These evolving non-animal-based models are transforming preclinical research by offering more accurate, ethical, and efficient platforms for evaluating drug candidates like this compound, paving the way for more human-relevant drug development.
Molecular Mechanisms of Antiviral Resistance to Beclabuvir
Emergence of Resistance-Associated Substitutions (RASs)
The high replication capacity of HCV, coupled with the lack of proof-reading activity by its RNA-dependent RNA polymerase, leads to the continuous generation of genetically diverse viral variants, known as quasispecies. nih.gov Within this quasispecies population, some variants may harbor polymorphisms in drug-targeted genes, resulting in reduced susceptibility to DAAs. nih.gov These resistance-associated substitutions (RASs) can emerge either prior to or during antiviral therapy. medcraveonline.com While many such variants incur a fitness cost to the virus and tend to disappear upon cessation of drug pressure, some can persist for extended periods, potentially influencing re-treatment outcomes or even being transmitted to new hosts. medcraveonline.comescholarship.org
Specific Amino Acid Substitutions in NS5B (e.g., P495, L392, A421)
Resistance to Beclabuvir primarily involves specific amino acid substitutions within the NS5B polymerase, particularly at residues located in or near the thumb site 1 binding pocket. Key substitutions identified include P495, L392, and A421.
P495: Substitutions at amino acid residue P495 (e.g., P495L, P495S, P495T) are consistently associated with increased resistance to this compound. conicet.gov.arnih.govmdpi.comresearchgate.netresearchgate.net In a genotype 1b HCV replicon system, the P495L substitution specifically conferred a 53-fold higher resistance to this compound compared to the wild-type virus. researchgate.netresearchgate.net These P495 substitutions have been frequently detected at the point of viral breakthrough in genotype 1a-infected patients receiving this compound-containing regimens. conicet.gov.ar
L392: Substitutions at L392 have been linked to reduced sensitivity to TMC647055, another indole (B1671886) derivative that binds to the T1 site, similar to this compound. nih.govresearchgate.net This suggests a potential role for L392 substitutions in this compound resistance, given the shared binding site.
A421: The A421V substitution is another T1 resistance-associated variant that has been identified in genotype 1 patients treated with this compound in phase 2 clinical trials. nih.govmdpi.com This mutation can lead to a reduction in drug affinity, thereby contributing to drug resistance against this compound. jcthnet.com A421V was observed at a frequency greater than 10% in genotype 1a samples from Australia (25%) and North America (10%), and at lower frequencies (0.2–4%) in nearly all genotype 1a samples. escholarship.org However, in a pooled resistance analysis of a combination therapy including this compound, no association was found between baseline NS5B-A421 detection and virologic outcome. conicet.gov.ar
Other NS5B RASs: In a study of treatment-naïve HCV genotype 1b-infected patients in western China, A338V and I424V were observed in 47.73% and 22.73% of sequences, respectively, indicating their natural prevalence. nih.gov
Impact of RASs on this compound Susceptibility
The presence of RASs directly impacts this compound susceptibility by reducing the drug's antiviral potency. These substitutions alter the target protein (NS5B RdRp) in a way that diminishes this compound's ability to bind effectively and inhibit viral replication. For instance, the P495L substitution resulted in a significant 53-fold reduction in this compound's potency in in vitro replicon systems. researchgate.netresearchgate.net Similarly, A421V can decrease the drug's affinity for its target. jcthnet.com The clinical relevance of these RASs is determined by their prevalence within the viral quasispecies and their replicative fitness. nih.gov
Molecular Basis of Reduced Antiviral Potency in Resistant Variants
The reduced antiviral potency observed in this compound-resistant variants stems from the molecular changes induced by RASs in the NS5B polymerase. This compound, as an allosteric NNI, binds to a specific site (thumb site 1) on the NS5B enzyme, which is distinct from the active catalytic site. cenmed.comconicet.gov.arresearchgate.netbiosynth.comcymitquimica.com Amino acid substitutions at or near this binding site can sterically hinder or otherwise disrupt the interaction between this compound and NS5B, thereby preventing the conformational changes necessary for effective polymerase inhibition.
Unlike nucleoside inhibitors that target highly conserved active sites, NNIs like this compound often have a lower genetic barrier to resistance, meaning that single mutations can confer resistance. mdpi.comgutnliver.org This is partly due to the relatively lower fitness cost associated with NNI-resistant variants and the higher natural genetic diversity found in the NNI-targeted regions of the NS5B polymerase. mdpi.com Consequently, some RASs against NNIs can be naturally present as dominant variants in certain HCV genotypes, such as GT2a and GT3a. mdpi.com
Phenotypic Assays for Resistance Quantification (e.g., Fold Changes in EC50/IC50)
To quantify the level of resistance conferred by specific RASs, phenotypic assays are employed. These assays typically involve introducing specific point mutations, representing the identified RASs, into the backbone of an existing HCV genome within cell-culture replicon systems or enzyme-based assays. nih.govnatap.org The viral isolates harboring these engineered RASs are then exposed to increasing concentrations of the antiviral drug, such as this compound.
The inhibitory concentrations, such as the 50% effective concentration (EC50) or 50% inhibitory concentration (IC50), and sometimes the 90% effective/inhibitory concentration (EC90/IC90), are determined for both the wild-type virus and the resistant variants. nih.govnatap.org The "fold change" in EC50 or IC50 is then calculated by dividing the EC50/IC50 of the resistant variant by that of the wild-type virus. A higher fold change indicates a greater reduction in drug susceptibility. For instance, the P495L substitution has been shown to result in a 53-fold increase in the EC50 for this compound. researchgate.netresearchgate.net
Table 1: Fold Change in this compound Susceptibility for Select NS5B RASs
| NS5B Amino Acid Substitution | Fold Change in EC50/IC50 (vs. Wild-Type) | HCV Genotype | Reference |
| P495L | 53 | GT1b | researchgate.netresearchgate.net |
Viral Fitness of this compound-Resistant Variants
The replicative fitness of a viral variant plays a crucial role in determining the prevalence and persistence of intrinsically resistant variants within a patient's quasispecies. nih.gov While many resistance-associated variants, including those in NS5B, may initially carry a significant fitness cost, they can sometimes persist for extended periods, even up to two years post-treatment, especially if secondary compensatory mutations emerge. medcraveonline.comescholarship.org
Generally, NS5B non-nucleoside inhibitor (NNI) RASs, such as those associated with this compound, tend to be less fit compared to NS5A or NS3 RASs. Consequently, NS5B NNI-resistant variants often disappear over several months, being outcompeted by more fit wild-type virus species in the absence of drug pressure. jcthnet.com The high fitness costs associated with certain resistance mutations are thought to be a primary reason why they are rarely observed in untreated patient populations. mdpi.com
Chemical Synthesis and Structure Activity Relationship Sar Studies of Beclabuvir Analogues
Synthetic Pathways and Methodologies for Beclabuvir Production
The large-scale synthesis of this compound (BMS-791325) has been a subject of significant process development to ensure efficiency and scalability. The developed convergent synthesis pathway is characterized by several key chemical transformations that allow for the production of the complex molecule on a large scale. acs.orgresearchgate.net
A critical step in the synthesis of this compound is the establishment of its chiral center. This is achieved through the use of asymmetric catalysis to generate a chiral cyclopropane (B1198618) fragment. acs.org Specifically, a rhodium-catalyzed asymmetric cyclopropanation of styrene (B11656) is employed. thieme-connect.com This key reaction proceeds with high efficiency, affording the desired chiral cyclopropane in 94% yield and with an enantiomeric excess (ee) of 83%. thieme-connect.com The use of asymmetric catalysis early in the synthetic route is a strategic decision that ensures the stereochemical integrity of the final active pharmaceutical ingredient. acs.orgnih.gov
The construction of the central seven-membered ring of this compound is accomplished via a palladium-catalyzed intramolecular direct arylation. acs.orgresearchgate.net This reaction efficiently builds the core structure of the molecule. acs.org Mechanistic studies have been conducted to optimize this critical step for large-scale production. acs.org
The reaction's efficiency was found to be highly dependent on the choice of base and solvent. Tetramethylammonium (B1211777) acetate (B1210297) (TMAOAc) was identified as a uniquely effective base, providing faster reaction times compared to more common bases like potassium acetate (KOAc) or potassium carbonate (K2CO3). researchgate.net The selection of dimethylacetamide (DMAc) as the solvent resolved robustness issues that were encountered with dimethylformamide (DMF) due to its hydrolytic instability. researchgate.net
Further investigation revealed that the tetramethylammonium cation plays a dual role in the reaction. A key challenge is that the initial oxidative addition of the aryl bromide to palladium is in equilibrium with the desired arylpalladium acetate complex required for C-H bond cleavage. As the reaction progresses, liberated bromide ions can inhibit the catalyst. TMAOAc effectively drives the reaction forward by sequestering these bromide ions as a poorly soluble tetramethylammonium salt. acs.org The catalytic cycle involves a reversible C-H bond cleavage via a concerted metalation-deprotonation process, followed by a turnover-limiting reductive elimination to yield the cyclized product. acs.org
| Reaction Step | Catalyst/Reagent | Yield/Selectivity | Scale |
| Asymmetric Cyclopropanation | Rhodium Catalyst | 94% yield, 83% ee | Large Scale |
| Intramolecular Direct Arylation | Palladium Catalyst, TMAOAc | Not specified | Up to 50 kg |
Structure-Activity Relationship (SAR) Studies of this compound Analogues
The discovery of this compound resulted from extensive structure-activity relationship (SAR) studies aimed at optimizing a novel class of indolobenzazepine compounds as inhibitors of the hepatitis C virus (HCV) NS5B polymerase. nih.govresearchgate.net
The development program began with an initial series of potent compounds that unfortunately possessed problematic physicochemical properties, such as poor solubility. nih.gov A strategic decision was made to pursue a different series with lower molecular weight and initial potency, which ultimately proved more fruitful. nih.govresearchgate.net
Subsequent optimization cycles focused on introducing conformational constraints to the molecule. A particularly effective modification was the cyclopropanation of an olefin group within the fused benzazepine moiety of the parent heterocycle. This led to a trend of increased activity, especially with 4-methoxy derivatives. nih.gov For instance, racemic cyclopropyl-fused analogues showed that the 4-methoxy substitution enhanced activity, an effect attributed to favorable protein binding characteristics. nih.gov The introduction of alkyl-bridged piperazine (B1678402) carboxamides was a key breakthrough, leading to the identification of this compound, which exhibited a superior profile of antiviral activity, safety, and pharmacokinetic properties. nih.gov
| Analogue Modification | Observed Effect on Activity | Rationale/Observation |
| Introduction of 4-methoxy group | Increased activity | More pronounced effect in the presence of 40% human serum, attributed to protein binding. |
| Cyclopropanation of benzazepine olefin | Trend toward increased activity | Introduced favorable conformational constraints. |
| Introduction of alkyl-bridged piperazine carboxamides | Significantly improved overall profile | Led to the identification of this compound with superior antiviral and pharmacokinetic properties. |
A significant challenge during the optimization process was addressing off-target activities, particularly the activation of the human pregnane (B1235032) X receptor (hPXR). nih.govresearchgate.net Activation of hPXR can lead to undesirable drug-drug interactions, a major concern for a therapy intended to be part of a multi-drug regimen. nih.gov
Early analogues, such as those with highly substituted morpholine (B109124) groups, showed potent antiviral activity but also significant hPXR transactivation. nih.gov SAR studies revealed that common structural features of hPXR ligands—an H-bond acceptor near the core flanked by hydrophobic moieties—were present in these active but problematic compounds. nih.gov
The solution came with the investigation of piperazine carboxamides. This class of compounds, including basic derivatives, was found to be devoid of significant effects in the hPXR transactivation assay. It was hypothesized that under physiological conditions, the distal nitrogen of the piperazine ring would be partially protonated, preventing it from acting as a Lewis base element that could interact with the receptor. nih.gov This successful decoupling of antiviral potency from off-target hPXR activity was a critical step in the development of this compound. researchgate.net
| Compound Class | Antiviral Activity | hPXR Transactivation |
| Highly Substituted Morpholine Analogues | Potent | Significant |
| Piperazine Carboxamide Analogues (including this compound) | Potent | Devoid of significant activity |
Improvements in Physicochemical Profiles of Lead Compounds
The development of this compound involved a strategic shift away from an initial series of highly potent compounds that were hampered by poor physicochemical properties. nih.gov Extensive profiling of this early series of indolobenzazepine analogues revealed significant liabilities, particularly concerning solubility and potential drug-drug interactions. nih.gov
A key example from this problematic series was compound 20 , which, despite its promising antiviral potency, exhibited an amorphous aqueous solubility of less than 1 µg/mL. nih.gov Furthermore, this compound demonstrated significant activation of the human pregnane X receptor (hPXR) with an IC50 value of 440 nM, indicating a high potential for inducing drug-drug interactions. nih.gov These undesirable characteristics prompted a decision to prioritize a different chemical series with a lower molecular weight, even at the cost of initial potency. nih.gov
Subsequent research focused on analogues designed with progressive conformational constraints. This approach successfully addressed the off-target liabilities and led to the identification of compounds with more favorable physicochemical profiles. nih.gov Ultimately, this optimization pathway led to a class of alkyl-bridged piperazine carboxamides, from which this compound was identified as having a superior combination of antiviral activity, safety, and pharmacokinetic properties. nih.gov
Table 1: Physicochemical Properties of a Lead Compound Analogue
| Compound | Amorphous Aqueous Solubility (µg/mL) | hPXR Activation IC50 (nM) |
|---|
| 20 | <1 | 440 |
Influence of Stereochemical Modifications on Activity
Stereochemistry plays a critical role in the antiviral activity of this compound analogues, with specific spatial arrangements of atoms significantly enhancing potency. Structure-activity relationship (SAR) studies revealed that the introduction of a cyclopropane ring and the subsequent stereochemistry at the carboxamide-appended carbons were key determinants of antiviral efficacy. nih.gov
A pivotal finding was that enantiomers possessing the R configuration at the carboxamide-appended carbons, such as in compounds 41 and 43 , exhibited an approximately five- to tenfold increase in antiviral activity compared to their unsaturated counterparts, 19 and 20 . nih.gov In stark contrast, the corresponding cyclopropyl (B3062369) antipodes with the S configuration, compounds 40 and 42 , were found to be essentially equipotent with the unsaturated indolobenzazepines. nih.gov
This stereochemical preference was consistently observed. The alternate (+)-enantiomer 36 , for instance, consistently demonstrated a three- to fivefold loss of inhibitory activity relative to its corresponding enantiomers. nih.gov The absolute stereochemistry of these cyclopropyl-fused analogues was definitively assigned based on data from an X-ray co-crystal structure of compound 66 bound to the NS5B viral polymerase. nih.gov This structural data also supported the hypothesis that productive interactions occur between the hydrogen atoms of the cyclopropyl group and the enzyme. nih.gov
Table 2: Influence of Stereochemistry on Antiviral Activity of this compound Analogues
| Stereochemical Feature | Compound(s) | Change in Antiviral Activity (relative to unsaturated congeners) |
|---|---|---|
| R configuration at carboxamide-appended carbon | 41 , 43 | ~5-10x increase |
| S configuration at carboxamide-appended carbon | 40 , 42 | Equipotent |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Compound 19 |
| Compound 20 |
| Compound 36 |
| Compound 40 |
| Compound 41 |
| Compound 42 |
| Compound 43 |
Analytical Methodologies for Beclabuvir Quantification in Research
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Beclabuvir Quantification
LC-MS/MS is a widely used and highly sensitive technique for quantifying this compound in biological samples due to its selectivity and analytical sensitivity.
A multiplexed LC-MS/MS method has been developed and validated for the simultaneous quantification of this compound alongside other novel hepatitis C antivirals, such as daclatasvir (B1663022) and asunaprevir (B1667651), and this compound's active metabolite (BMS-794712) in human plasma. This approach is time- and cost-effective, while maintaining high data quality for sample analysis.
For this compound, the lower limit of quantification (LLOQ) was established at 2 ng/mL. The analysis is typically conducted in multiple reaction monitoring (MRM) mode after extracting human plasma samples with methyl-t-butyl ether.
Table 1: Key Parameters for Multiplexed LC-MS/MS Quantification of this compound
| Parameter | Value | Source |
| LLOQ (this compound) | 2 ng/mL | |
| Sample Extraction Method | Methyl-t-butyl ether | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| Co-quantified Analytes | Daclatasvir, Asunaprevir, BMS-794712 |
Ultra-Performance Liquid Chromatography (UPLC) offers enhanced resolution, faster analysis times, and reduced solvent consumption compared to traditional HPLC. While specific UPLC methods solely for this compound quantification are less commonly detailed in general searches, UPLC-MS/MS systems are frequently employed for the quantification of direct antiviral agents, including those in combination with this compound. These systems leverage the benefits of UPLC for efficient chromatographic separation combined with the sensitivity of mass spectrometry.
High-Resolution Mass Spectrometry (HRMS) provides high specificity by separating background ions from targeted molecules, offering an advantage over selected reaction monitoring (SRM) in terms of selectivity. HRMS, particularly when performed on Orbitrap-based instruments using parallel reaction monitoring (PRM) quantification, has been applied in quantitative analysis for various drugs, including this compound. This technique allows for precise quantification due to its ability to differentiate compounds with very similar nominal masses.
Method Validation Parameters (e.g., Precision, Accuracy, Selectivity, Linearity)
Analytical method validation is a critical process to ensure that a procedure is suitable for its intended purpose, guaranteeing consistent, reliable, and accurate data. Key validation parameters include accuracy, precision, selectivity/specificity, linearity, and range.
For the multiplexed LC-MS/MS method quantifying this compound in human plasma, validation studies demonstrated:
Precision: Intra-run precision was ≤4.5% Coefficient of Variation (CV), and inter-run precision was ≤2.9% CV.
Accuracy: Accuracy was within ±5.3% deviation based on quality control (QC) samples at various concentration levels (low, geometric mean, mid, and high).
Selectivity: The method demonstrated acceptable selectivity, with matrix effects on LC-MS/MS detection and potential interference from co-administered drugs (e.g., ribavirin (B1680618) and interferon) being evaluated and found acceptable.
Linearity: While not explicitly detailed for this compound in the provided snippet, linearity typically involves demonstrating a proportional relationship between the analytical response and analyte concentration over a defined range, often requiring a minimum of five concentration levels.
Table 2: Method Validation Parameters for this compound Quantification (LC-MS/MS)
| Validation Parameter | Observed Performance (LC-MS/MS) | Source |
| Intra-run Precision | ≤4.5% CV | |
| Inter-run Precision | ≤2.9% CV | |
| Accuracy | ±5.3% Deviation | |
| Selectivity | Acceptable (evaluated for matrix effects and co-administered drugs) |
Strategies for Overcoming Analytical Interferences
Analytical interferences can impact the accuracy and reliability of quantification methods. Strategies to overcome
Beclabuvir in the Context of Antiviral Drug Discovery and Development Pipelines
Drug Discovery Pipeline Stages Relevant to Beclabuvir
The development of this compound followed a structured pipeline common in the pharmaceutical industry, beginning with target identification and progressing through screening and preclinical studies before advancing to clinical trials.
Target Identification
The foundational step in this compound's discovery was the identification of a viable viral target. Researchers selected the Hepatitis C virus nonstructural protein 5B (NS5B), an RNA-dependent RNA polymerase. cancer.gov This enzyme is the catalytic core of the viral replication machinery and is absolutely essential for the virus to replicate its RNA genome. nih.gov A crucial advantage of targeting NS5B is that no equivalent enzyme (congener) exists in mammals, which was anticipated to reduce the risk of off-target side effects in patients. nih.gov Investigators prioritized the discovery of allosteric inhibitors—molecules that bind to a site other than the enzyme's active site—believing they might be easier to develop than traditional active-site nucleoside inhibitors. nih.gov this compound was ultimately designed to bind allosterically to the non-catalytic "Thumb 1" site of the NS5B polymerase, thereby inhibiting its function and disrupting viral replication. cancer.gov
Drug Screening
Initial efforts to find viable drug leads through high-throughput screening (HTS) of large compound libraries proved challenging. While these campaigns identified some enzyme inhibitors, advancing them was difficult due to issues with achieving antiviral activity in cell-based replicon assays without causing cellular toxicity. nih.gov
The successful discovery of this compound emerged from a more focused approach involving iterative structure-activity relationship (SAR) studies centered on a novel class of compounds known as indolobenzazepines. nih.gov A pivotal moment in this research was the strategic decision to shift focus from a highly potent but physiochemically problematic series of compounds to a different series that, while less potent, had a lower molecular weight and more favorable properties. nih.gov Through progressive cycles of analog design, researchers introduced conformational constraints that successfully addressed off-target liabilities and improved the compounds' physicochemical profiles. nih.gov This meticulous optimization process led to the identification of a class of alkyl-bridged piperazine (B1678402) carboxamides, from which this compound was selected for its superior profile. nih.gov
| Discovery Stage | Process | Key Finding or Decision |
|---|---|---|
| Initial Screening | High-Throughput Screening (HTS) | Identified initial inhibitors but faced challenges with cytotoxicity in cell-based assays. nih.gov |
| Lead Optimization | Structure-Activity Relationship (SAR) Studies | Focused on a novel class of indolobenzazepines. nih.gov |
| Strategic Pivot | Comparative Analysis | Abandoned a highly potent series with poor physicochemical properties in favor of a more tractable, lower-potency series. nih.gov |
| Analog Design | Iterative Chemical Synthesis | Incorporated conformational constraints to improve physicochemical profiles and reduce off-target effects. nih.gov |
| Candidate Selection | Comprehensive Profiling | Identified this compound from a class of alkyl-bridged piperazine carboxamides as having the best antiviral, safety, and pharmacokinetic properties. nih.gov |
Preclinical Development
Before human trials could begin, this compound underwent extensive preclinical development to evaluate its properties. This stage is crucial for gathering data to estimate the potential therapeutic index of a drug candidate. nih.gov For this compound, this involved a suite of studies to confirm its antiviral activity, pharmacokinetic profile (how the drug is absorbed, distributed, metabolized, and excreted), and safety. nih.gov The data from these preclinical characterizations met or exceeded the established goals for a clinical candidate, leading to this compound (then known as BMS-791325) being accepted for advancement into early-stage clinical development. nih.govnih.gov
Evolution of Antiviral Therapies and this compound's Contribution
The treatment landscape for Hepatitis C has undergone a dramatic transformation, moving from poorly tolerated, modestly effective therapies to highly effective, all-oral regimens.
Prior to 2011, the standard of care for chronic HCV infection was a combination of pegylated interferon-alfa (Peg-IFN) and the antiviral drug ribavirin (B1680618) (RBV). nih.gov This regimen was lengthy, often lasting up to a year, and was associated with significant side effects, including severe flu-like symptoms, depression, and anemia. healthline.comconnecttocure.org Furthermore, its efficacy was limited, with cure rates—measured as a sustained virologic response (SVR)—of only around 40% to 50%. nih.gov
The introduction of direct-acting antivirals (DAAs) in 2011 marked a revolutionary turning point. nih.govbcmj.org The first DAAs, such as boceprevir and telaprevir, were protease inhibitors that directly targeted viral enzymes, offering greater specificity than interferon-based therapies. nih.govhealthline.com This new class of drugs led to the development of interferon-free, all-oral regimens that were shorter in duration (typically 8-12 weeks), had fewer side effects, and achieved cure rates exceeding 90%. connecttocure.orgcdafound.org
This compound's contribution is situated within this DAA revolution as a key component of a multi-drug, interferon-free combination therapy. nih.gov It was developed for use alongside other DAAs with different mechanisms of action, such as the NS5A inhibitor daclatasvir (B1663022) and the NS3 protease inhibitor asunaprevir (B1667651). nih.govnih.gov This three-drug combination proved highly effective, achieving viral eradication rates of approximately 90% in patients infected with HCV genotype 1, the most common genotype worldwide. nih.govmedchemexpress.com A meta-analysis of six clinical trials confirmed that the combination of daclatasvir, asunaprevir, and this compound resulted in high SVR rates in patients with genotype 1, regardless of prior interferon-based therapy or the addition of ribavirin. nih.gov
| Era | Primary Treatment Regimen | Typical Duration | Sustained Virologic Response (SVR) Rate | Key Limitations |
|---|---|---|---|---|
| Pre-DAA (1990s-2011) | Pegylated Interferon + Ribavirin | Up to 48 weeks | ~40-50% nih.gov | Severe side effects, low efficacy, long duration. healthline.comconnecttocure.org |
| Early DAA (2011-2013) | Protease Inhibitor + Peg-IFN + RBV | 24-48 weeks | ~68-84% healthline.com | Still required interferon, complex regimen, significant side effects. healthline.com |
| Modern DAA (2014-Present) | All-oral, IFN-free combinations (e.g., Daclatasvir + Asunaprevir + this compound) | 8-12 weeks | >90% connecttocure.orgnih.gov | High cost (initially), potential for drug resistance. nih.gov |
Research Paradigms in Direct-Acting Antiviral Development
The successful development of this compound and other DAAs was guided by several key research paradigms that shifted the approach to treating viral diseases like HCV.
A central paradigm was the adoption of target-based drug discovery. researchgate.net Instead of relying on modulating the host immune system, as interferon did, researchers focused on identifying and inhibiting specific viral proteins essential for the HCV life cycle. bcmj.org This led to the creation of distinct classes of drugs, each targeting a different nonstructural protein:
NS3/4A Protease Inhibitors: Block the protease enzyme responsible for processing the viral polyprotein into mature, functional proteins. bcmj.org
NS5A Replication Complex Inhibitors: Target the NS5A protein, which plays a complex and critical role in both viral RNA replication and virion assembly. bcmj.org
NS5B Polymerase Inhibitors: Inhibit the NS5B enzyme, preventing the replication of the viral genome. bcmj.org this compound falls into this class. wikipedia.org
Another critical paradigm, borrowed from the success of HIV-1 therapies, was the immediate pursuit of combination therapy. nih.govresearchgate.net HCV, being an RNA virus, has a high mutation rate, which can quickly lead to the development of drug resistance when a single agent is used. nih.gov The strategy was to combine two or more DAAs that act on different viral targets (orthogonal mechanisms). researchgate.net This multi-pronged attack creates a much higher barrier to resistance, as the virus would need to develop multiple mutations simultaneously to escape the effects of the therapy. nih.govnih.gov this compound was developed specifically as part of a multi-DAA regimen, demonstrating additive or even synergistic antiviral activity when combined with NS3 protease inhibitors and NS5A inhibitors. nih.govmedchemexpress.com This approach proved highly effective and became the foundation for the curative, all-oral therapies available today. nih.gov
Future Research Directions and Broad Spectrum Antiviral Potential of Beclabuvir
Investigation of Beclabuvir's Activity Against Other RNA Viruses
The conserved nature of RNA-dependent RNA polymerase across various RNA viruses makes it an attractive target for broad-spectrum antiviral development. This compound, as an RdRp inhibitor, has been investigated for its activity beyond HCV.
Studies have assessed the ability of HCV non-nucleoside inhibitors (NNIs), including this compound, to inhibit the RdRp activities of caliciviruses. Results indicated that this compound, which binds to the HCV RdRp Thumb I (TI) site, also inhibited the transcriptional activities of six RdRps spanning the Norovirus, Sapovirus, and Lagovirus genera of the Caliciviridae family. nih.govcore.ac.ukmdpi.com
| HCV NNI | RdRp Inhibition Range (IC50) | Affected Caliciviridae Genera |
|---|---|---|
| JTK-109 | 4.3-16.6 µM | Norovirus, Sapovirus, Lagovirus |
| TMC-647055 | 18.8-45.4 µM | Norovirus, Sapovirus, Lagovirus |
| This compound | 23.8->100 µM | Norovirus, Sapovirus, Lagovirus |
This demonstrates this compound's capacity to inhibit RdRps from different viral families, suggesting its potential as an antiviral scaffold for further development against caliciviruses and other RNA viruses. nih.govcore.ac.uk
Potential as an Anti-SARS-CoV-2 Agent
The emergence of SARS-CoV-2 prompted extensive drug repurposing efforts, including computational and in silico analyses of existing antiviral drugs. This compound was nominated in multiple computational studies as a potential inhibitor of SARS-CoV-2 RdRp, given that both HCV and SARS-CoV-2 are positive-sense single-stranded RNA (+ssRNA) viruses. biorxiv.orgprereview.orgresearchgate.netresearchgate.netpreprints.orgmedcraveonline.com
In silico investigations predicted this compound's efficient binding to SARS-CoV-2 RdRp. For instance, one simulation calculated its energy of binding to be consistent with nanomolar activity, with a ΔGAutoDock score of -9.95 kcal/mol and an inhibition constant of 51.03 nM at 25°C. prereview.orgresearchgate.netresearchgate.netpreprints.org Other binding free energy values reported include ΔGLondon of -9.06 kcal mol-1 and ΔGGBVI/WSA of -6.67 kcal mol-1 for SARS-CoV-2. prereview.orgresearchgate.netresearchgate.netpreprints.org Furthermore, this compound showed a better binding free energy with SARS-CoV-2 RdRp (ΔGvina = -8.0 kcal mol-1) compared to the Thumb 1 domain of HCV RdRp (ΔGvina = -7.1 kcal mol-1). prereview.orgresearchgate.netresearchgate.netpreprints.org Molecular interaction studies suggested this compound's occupancy within the active site environment of the SARS-CoV-2 RdRp, which is crucial for viral RNA synthesis. prereview.orgresearchgate.netresearchgate.netpreprints.org
| Binding Parameter | Value (SARS-CoV-2 RdRp) | Reference |
|---|---|---|
| ΔGAutoDock | -9.95 kcal/mol | prereview.orgresearchgate.netresearchgate.netpreprints.org |
| Inhibition Constant (Ki) | 51.03 nM | prereview.orgresearchgate.netresearchgate.netpreprints.org |
| ΔGLondon | -9.06 kcal/mol | prereview.orgresearchgate.netresearchgate.netpreprints.org |
| ΔGGBVI/WSA | -6.67 kcal/mol | prereview.orgresearchgate.netresearchgate.netpreprints.org |
| ΔGvina | -8.0 kcal/mol | prereview.orgresearchgate.netresearchgate.netpreprints.org |
Despite these promising computational analyses, in vitro screenings, notably by Janssen, failed to corroborate these findings, indicating no significant antiviral effect of this compound against SARS-CoV-2 at concentrations up to 20 µM. biorxiv.orgbiorxiv.org This discrepancy highlights the limitations of traditional docking approaches in predicting actual antiviral activity and underscores the need for experimental validation. biorxiv.orgbiorxiv.orgresearchgate.net
Efficacy against Hepatitis E Virus (HEV)
Information regarding the specific efficacy of this compound against Hepatitis E Virus (HEV) is not directly available in the provided search results. Research on this compound's antiviral activity has primarily focused on HCV and, more recently, other RNA viruses like caliciviruses and SARS-CoV-2 through computational predictions.
Computational and In Silico Studies for Broad-Spectrum Antiviral Prediction
Computational and in silico studies play a crucial role in predicting the broad-spectrum antiviral potential of compounds like this compound. These methods leverage molecular docking, molecular dynamics simulations, and machine learning to predict binding affinities and potential inhibitory effects against viral targets. biorxiv.orgprereview.orgresearchgate.netresearchgate.netpreprints.orgmedcraveonline.comnih.govarxiv.orgbiorxiv.org
As an HCV Thumb-1 inhibitor, this compound has been included in comparative docking studies to evaluate its broad-spectrum antiviral potential against the RdRp Thumb-1 sites in various +ssRNA viruses, including SARS-CoV-2. biorxiv.orgbiorxiv.orgresearchgate.netbiorxiv.org While this compound showed favorable docking scores in these predictive models, its lack of inhibitory activity in subsequent in vitro assays against SARS-CoV-2 at tested concentrations demonstrated the challenges and limitations inherent in solely relying on in silico predictions for broad-spectrum antiviral discovery. biorxiv.orgbiorxiv.orgresearchgate.net These studies emphasize the need for advanced computational models that learn from previous in vitro results to overcome the limitations of traditional virtual screening techniques. researchgate.netbiorxiv.org
Exploration of Novel RdRp Thumb-1 Inhibitors
Strategies to Circumvent Resistance-Associated Substitutions (RAS)
The development of resistance-associated substitutions (RAS) is a critical challenge in antiviral therapy, including for this compound. In the context of HCV, specific RASs have been identified that can reduce this compound's drug affinity and lead to resistance. dovepress.comxiahepublishing.comd-nb.info
Key resistance-associated substitutions to this compound in HCV NS5B include:
A338V (observed in 47.73% of sequences in one study) dovepress.com
I424V (observed in 22.73% of sequences) dovepress.com
L392I (observed in 6.82% of sequences) dovepress.com
A442T (observed in 2.27% of sequences) dovepress.com
P495 substitutions mdpi.comconicet.gov.ar
A421V (can reduce drug affinity and cause resistance to this compound; reported in GT-1 and GT-5, polymorphic in Europe and USA) xiahepublishing.comd-nb.info
| Resistance-Associated Substitution (RAS) | Location | Observed Prevalence (Example Study) | Impact |
|---|---|---|---|
| A338V | NS5B | 47.73% dovepress.com | Resistance to this compound dovepress.com |
| I424V | NS5B | 22.73% dovepress.com | Resistance to this compound dovepress.com |
| L392I | NS5B | 6.82% dovepress.com | Resistance to this compound dovepress.com |
| A442T | NS5B | 2.27% dovepress.com | Resistance to this compound dovepress.com |
| P495 | NS5B | Associated with virologic failure mdpi.comconicet.gov.ar | Resistance to this compound mdpi.comconicet.gov.ar |
| A421V | NS5B | 24% (Europe, G1a), 11% (USA, G1a) d-nb.info | Reduced drug affinity, resistance to this compound xiahepublishing.comd-nb.info |
The prevalence of these baseline RASs can vary geographically and among HCV genotypes. dovepress.comd-nb.info Strategies to circumvent resistance primarily involve the use of combination therapy. By combining antiviral agents with different mechanisms of action, the aim is to enhance treatment efficacy and mitigate the emergence of drug resistance. cymitquimica.comconicet.gov.arnih.govnih.gov This approach reduces the selective pressure for any single resistance mutation, making it more difficult for the virus to develop effective resistance.
Development of New Therapeutic Schemes for Viral Infections
This compound has been primarily explored and approved as a component of combination therapy regimens for the treatment of chronic hepatitis C virus infection. cymitquimica.commedchemexpress.comnih.govnih.govwikipedia.orgdrugbank.comtaylorandfrancis.com The rationale behind these therapeutic schemes is to achieve high rates of sustained virologic response (SVR) and overcome the propensity of HCV to develop resistance when treated with single agents. cymitquimica.comnih.govnih.gov
A notable therapeutic scheme involving this compound is the fixed-dose combination with daclatasvir (B1663022) (an NS5A replication complex inhibitor) and asunaprevir (B1667651) (an NS3 protease inhibitor). conicet.gov.arnih.govnih.govwikipedia.orgdrugbank.comtaylorandfrancis.compasteur.fr This triple-drug combination, sometimes referred to as Ximency, has demonstrated high response rates in HCV genotype 1-infected patients, irrespective of factors such as ribavirin (B1680618) use, prior interferon-based therapy, or baseline resistance-associated variants. nih.govwikipedia.org The clinical evaluation of this combination led to its approval by the Japanese Pharmaceutical and Food Safety Bureau for the treatment of patients infected with genotype 1 HCV. nih.govwikipedia.org
The development of such multi-drug regimens aims to improve patient outcomes by achieving high rates of viral eradication and addressing the challenges posed by viral resistance. Novel NS5B polymerase inhibitors like this compound continue to be investigated as potential backbones for future "salvage" therapies, particularly for patients who have experienced treatment failure with other regimens. taylorandfrancis.com
Q & A
Q. What experimental models are most effective for evaluating Beclabuvir’s inhibition of HCV NS5B polymerase?
this compound’s inhibitory activity is typically assessed using in vitro fluorescence resonance energy transfer (FRET) assays with recombinant NS5B proteins across HCV genotypes (e.g., IC₅₀ values of <30 nM for genotypes 1, 3, 4, and 5) . For genotype-specific activity, cell-based replicon systems (e.g., genotype 1a/1b) provide EC₅₀ values (3–6 nM) to quantify viral replication suppression . Researchers should validate results with clinical isolates to account for strain variability and resistance-associated substitutions (RASs) like A338V or I424V .
Q. How do this compound’s chemical properties influence its pharmacokinetic and pharmacodynamic profiles?
this compound’s bicyclic cyclopropane structure introduces conformational rigidity, enhancing binding to the NS5B thumb-1 domain but complicating synthetic scalability . Key properties include:
- Lipophilicity : Impacts blood-brain barrier penetration (critical for avoiding neurotoxicity).
- Metabolic stability : Assessed via cytochrome P450 inhibition assays (CYP3A4/5 interactions noted in clinical trials). Methodological focus: Use nuclear magnetic resonance (NMR) and X-ray crystallography to correlate structural motifs with target engagement .
Q. What are the primary endpoints for evaluating this compound in combination therapy trials?
Sustained virologic response at week 12 post-treatment (SVR12) is the gold standard. In meta-analyses, triple therapy (this compound + Daclatasvir + Asunaprevir) achieved SVR12 rates of 95.7% in naïve patients, with no significant improvement from ribavirin co-administration . Researchers should stratify outcomes by HCV subtype (1a vs. 1b), IL28B genotype, and baseline RASs to address heterogeneity .
Q. How can researchers ensure reproducibility in this compound studies?
Follow the Beilstein Journal of Organic Chemistry guidelines:
- Experimental details : Fully describe synthesis protocols (e.g., asymmetric cyclopropanation steps) and characterization data (HPLC purity ≥95%) .
- Data sharing : Deposit raw datasets (e.g., binding kinetics, clinical trial results) in repositories like Zenodo or Figshare, with hyperlinks in publications .
Q. What in silico tools predict this compound’s off-target interactions?
Molecular docking (e.g., AutoDock Vina) and principal component analysis (PCA) of RdRp inhibitor datasets can identify cross-reactivity. For example, this compound showed low predicted activity against SARS-CoV-2 (score: 0.04 in non-HCV models) despite strong HCV inhibition . Validate predictions with in vitro antiviral assays (e.g., plaque reduction neutralization tests) .
Advanced Research Questions
Q. How do resistance-associated substitutions (RASs) impact this compound’s efficacy, and what methodologies detect them?
Common RASs (A338V, I424V, V499A) reduce this compound’s binding affinity by altering NS5B’s thumb-1 domain conformation . Detection strategies:
- Deep sequencing : Identify low-frequency variants (<20% prevalence) in clinical samples.
- Phenotypic assays : Compare IC₅₀ values of wild-type vs. mutant NS5B constructs . Note: RAS prevalence varies geographically (e.g., C316N in 100% of Chinese HCV isolates) .
Q. What computational approaches resolve contradictions in this compound’s antiviral spectrum?
For conflicting results (e.g., predicted SARS-CoV-2 Mpro binding vs. experimental inactivity), employ:
- Flexible docking (SMINA) : Compare binding poses with co-crystallized ligands (e.g., N3 inhibitor) to assess steric clashes .
- Machine learning models : Train on datasets distinguishing HCV-specific vs. broad-spectrum inhibitors (e.g., DF2 vs. DF5 in PCA analysis) .
Q. What strategies optimize this compound’s synthetic routes for scalable production?
Challenges include the strained cyclopropane ring and chiral center control. Solutions:
Q. How can researchers design trials to evaluate this compound in non-HCV indications?
Repurposing requires:
- Target prioritization : Screen against conserved viral RdRp domains (e.g., Picornaviridae, Flaviviridae).
- Dose extrapolation : Use physiologically based pharmacokinetic (PBPK) modeling to adjust doses for non-hepatic targets .
Q. What statistical methods address heterogeneity in this compound combination therapy meta-analyses?
Apply random-effects models to pool SVR12 rates across diverse cohorts (e.g., interferon-experienced vs. naïve patients). Subgroup analyses should adjust for confounders like cirrhosis status and IL28B polymorphisms . Sensitivity analyses exclude studies with high risk of bias (e.g., unblinded designs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
